Diroximel fumarate (DRF) is a medication recently approved for the treatment of relapsing-remitting forms of multiple sclerosis (MS). It falls under the class of fumarate medications, but offers a potential benefit over other fumarate drugs like dimethyl fumarate (DMF) - improved gastrointestinal tolerability []. While the exact mechanisms of how DRF works in MS are still under investigation, research suggests it may modulate the immune system and reduce inflammation.
The precise way DRF exerts its therapeutic effect is not fully understood. However, like DMF, it is believed to be converted by the body into monomethyl fumarate, the likely active metabolite []. Monomethyl fumarate is thought to influence various immune system pathways, potentially leading to decreased inflammation and reduced immune cell activity, which may be beneficial in MS.
Diroximel fumarate is a novel compound belonging to the class of fumaric acid esters, primarily developed for the treatment of various forms of multiple sclerosis (MS), including relapsing-remitting and secondary progressive forms. It was approved by the United States Food and Drug Administration in October 2019 and by the European Medicines Agency in November 2021. Diroximel fumarate is marketed under the trade name Vumerity and is noted for its improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate. The compound's chemical formula is , with a molecular weight of approximately 255.226 g/mol .
The precise mechanism by which Diroximel fumarate exerts its therapeutic effect in MS is not fully understood. However, the current understanding points towards the activation of Nrf2, a cellular transcription factor that regulates the expression of antioxidant and anti-inflammatory genes []. By activating Nrf2, Diroximel fumarate may help to reduce inflammation and protect nerve cells from damage in MS patients [].
Diroximel fumarate undergoes rapid metabolism after oral administration, primarily through esterase enzymes that cleave it into its active metabolite, monomethyl fumarate, and an inactive metabolite, 2-hydroxyethyl succinimide. The metabolic pathway differs significantly from that of dimethyl fumarate, which produces methanol as a byproduct. In contrast, diroximel fumarate generates monomethyl fumarate in a ratio of approximately 9:1 relative to methanol, resulting in fewer gastrointestinal side effects .
Diroximel fumarate exhibits immunomodulatory and anti-inflammatory properties. Its mechanism of action involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant responses under oxidative stress conditions. This activation helps decrease inflammation and prevent neuronal damage associated with multiple sclerosis . Clinical studies have demonstrated that diroximel fumarate effectively reduces relapse rates in patients with relapsing forms of MS while being better tolerated than dimethyl fumarate, particularly concerning gastrointestinal side effects .
The synthesis of diroximel fumarate involves several steps:
The detailed synthetic route has not been extensively published due to proprietary concerns but generally follows established organic synthesis techniques for ester compounds .
Diroximel fumarate shares similarities with other compounds within the fumaric acid ester class but has unique characteristics that distinguish it:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethyl Fumarate | Produces methanol as a metabolite; more GI side effects. | |
Monomethyl Fumarate | Active metabolite of both diroximel and dimethyl fumarates; responsible for therapeutic effects. | |
Fumaric Acid | Parent compound; not used therapeutically on its own for MS. |
Diroximel fumarate's improved gastrointestinal tolerability compared to dimethyl fumarate makes it a preferable option for patients sensitive to side effects associated with traditional therapies .